![molecular formula C11H18N5O4P B12531714 ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-25-9](/img/structure/B12531714.png)
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is a chemical compound with the molecular formula C11H18N5O4P and a molecular weight of 315.27 g/mol . This compound is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-(propylamino)-9H-purine with ethylene oxide to form the intermediate compound, which is then reacted with phosphonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a ligand in coordination chemistry due to its strong binding affinity to metal ions. It is also employed in the synthesis of various organophosphorus compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphonate metabolism in cells. Its ability to bind to metal ions makes it useful in studying metal-dependent biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets in cells .
Industry
In industrial applications, this compound is used as a corrosion inhibitor and in the formulation of various chemical products. Its strong binding affinity to metal surfaces makes it effective in preventing corrosion in metal structures .
Mechanism of Action
The mechanism of action of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound binds to these targets through its phosphonic acid group, which forms strong coordination bonds with metal ions. This binding can inhibit enzyme activity or alter the function of metal-dependent proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Hydroxyethylidene diphosphonic acid
- Methylenediphosphonic acid
Uniqueness
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is unique due to its specific structure, which combines a purine base with a phosphonic acid group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological and chemical properties .
Properties
CAS No. |
653584-25-9 |
|---|---|
Molecular Formula |
C11H18N5O4P |
Molecular Weight |
315.27 g/mol |
IUPAC Name |
2-[6-(propylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h6-7H,2-5,8H2,1H3,(H,12,13,14)(H2,17,18,19) |
InChI Key |
ZOGMHQSABIISSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


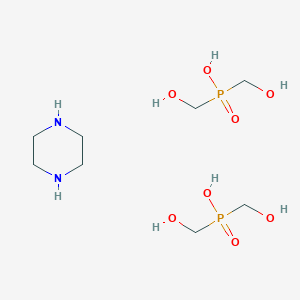
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
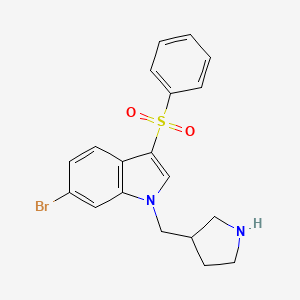
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
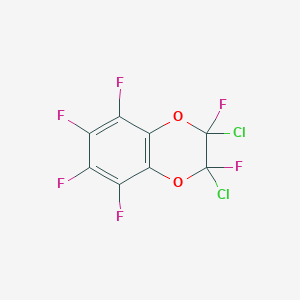
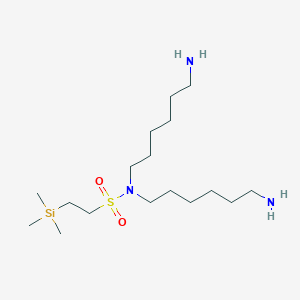
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
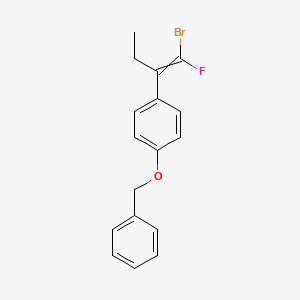


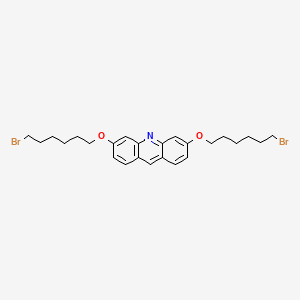
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)

